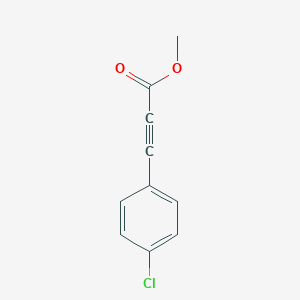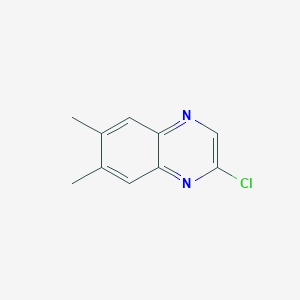
2-Chloro-6,7-dimethylquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6,7-dimethylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. It has been widely studied for its potential applications in scientific research due to its unique chemical properties.
作用机制
The mechanism of action of 2-Chloro-6,7-dimethylquinoxaline is not fully understood. However, it is believed that the compound intercalates with DNA and RNA, which can affect their structure and function. This can lead to changes in gene expression and protein synthesis, which can have various biological effects.
Biochemical and Physiological Effects:
2-Chloro-6,7-dimethylquinoxaline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. It has also been shown to have antibacterial and antifungal properties. Furthermore, it has been shown to have neuroprotective effects and has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of 2-Chloro-6,7-dimethylquinoxaline is its ability to intercalate with DNA and RNA, which makes it a useful tool in the study of various biological processes. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments. Furthermore, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for the study of 2-Chloro-6,7-dimethylquinoxaline. One direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the study of its potential applications in the treatment of various diseases such as cancer and neurodegenerative diseases. Furthermore, the mechanism of action of this compound needs to be further elucidated in order to fully understand its biological effects. Finally, the development of new derivatives of this compound can lead to the discovery of new biological activities and applications.
合成方法
The synthesis of 2-Chloro-6,7-dimethylquinoxaline involves the reaction of 2,3-dimethylquinoxaline with phosphorus pentachloride and thionyl chloride. The reaction yields 2-Chloro-6,7-dimethylquinoxaline as a white crystalline solid with a melting point of 114-116°C. The purity of the compound can be verified using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
2-Chloro-6,7-dimethylquinoxaline has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of DNA and RNA due to its ability to intercalate with nucleic acids. It has also been used as a building block in the synthesis of various organic compounds such as pharmaceuticals and agrochemicals. Furthermore, it has been used as a tool in the study of various biological processes such as DNA replication, transcription, and translation.
属性
CAS 编号 |
29067-81-0 |
|---|---|
产品名称 |
2-Chloro-6,7-dimethylquinoxaline |
分子式 |
C10H9ClN2 |
分子量 |
192.64 g/mol |
IUPAC 名称 |
2-chloro-6,7-dimethylquinoxaline |
InChI |
InChI=1S/C10H9ClN2/c1-6-3-8-9(4-7(6)2)13-10(11)5-12-8/h3-5H,1-2H3 |
InChI 键 |
HGMIATOQJCNPOO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC=C(N=C2C=C1C)Cl |
规范 SMILES |
CC1=CC2=NC=C(N=C2C=C1C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



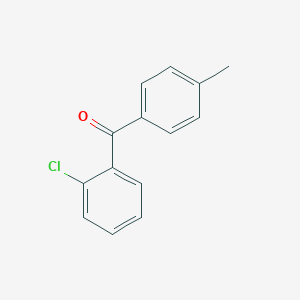
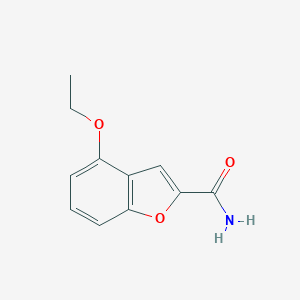

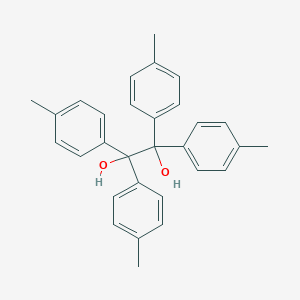
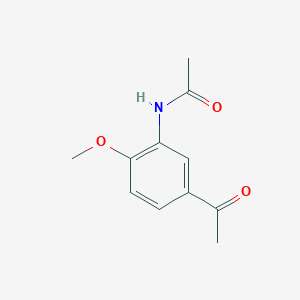
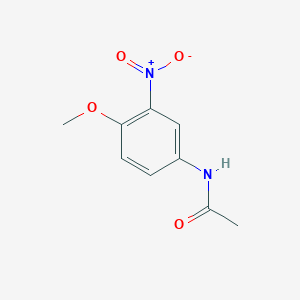

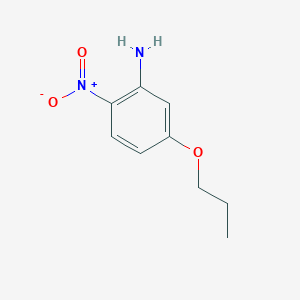
![Acetonitrile, benzoyl[[p-(dimethylamino)phenyl]imino]-](/img/structure/B189154.png)
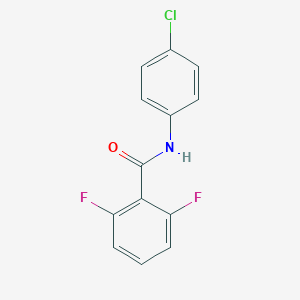
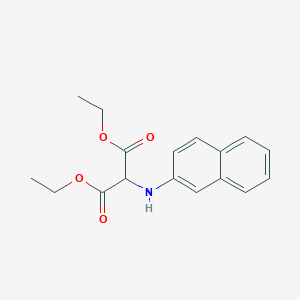
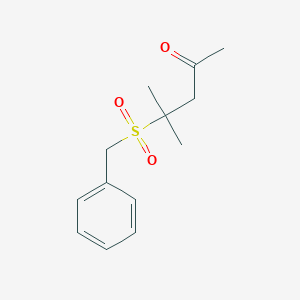
![1-[2-(2,4-Dinitrophenyl)ethyl]-2,4-dinitrobenzene](/img/structure/B189159.png)
